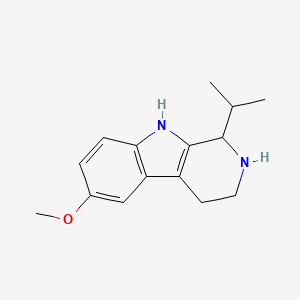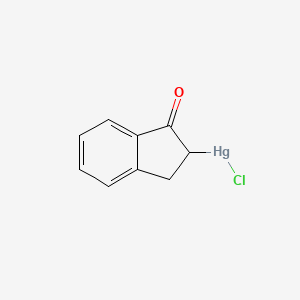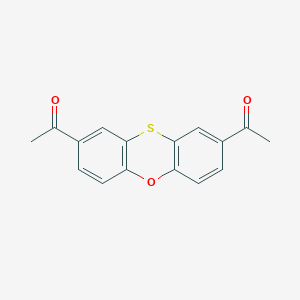
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of two phenylmethanesulfonate groups attached to a 2,2-dimethylpropane-1,3-diyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) typically involves the reaction of 2,2-dimethylpropane-1,3-diol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,2-Dimethylpropane-1,3-diol+2Phenylmethanesulfonyl chloride→2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate)+2HCl
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonate esters can hydrolyze to form the corresponding alcohols and sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.
Hydrolysis: Products include 2,2-dimethylpropane-1,3-diol and phenylmethanesulfonic acid.
Reduction: Products include 2,2-dimethylpropane-1,3-diol.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of sulfonate esters on biological systems.
Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) involves the reactivity of the sulfonate ester groups. These groups can undergo nucleophilic substitution reactions, where the sulfonate group is displaced by a nucleophile. This reactivity is exploited in various synthetic applications to introduce different functional groups into molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpropane-1,3-diyl bis(methanesulfonate): Similar structure but with methanesulfonate groups instead of phenylmethanesulfonate.
2,2-Dimethylpropane-1,3-diyl bis(4-methylbenzenesulfonate): Similar structure but with 4-methylbenzenesulfonate groups.
Uniqueness
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) is unique due to the presence of phenylmethanesulfonate groups, which can impart different reactivity and properties compared to other sulfonate esters. The phenyl groups can influence the compound’s solubility, stability, and reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
5462-57-7 |
|---|---|
Molekularformel |
C19H24O6S2 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
(3-benzylsulfonyloxy-2,2-dimethylpropyl) phenylmethanesulfonate |
InChI |
InChI=1S/C19H24O6S2/c1-19(2,15-24-26(20,21)13-17-9-5-3-6-10-17)16-25-27(22,23)14-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 |
InChI-Schlüssel |
JRLAWVPARISKBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COS(=O)(=O)CC1=CC=CC=C1)COS(=O)(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
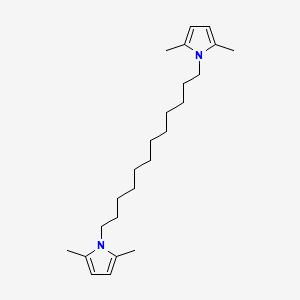
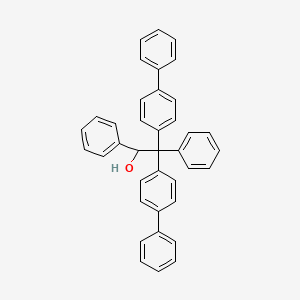
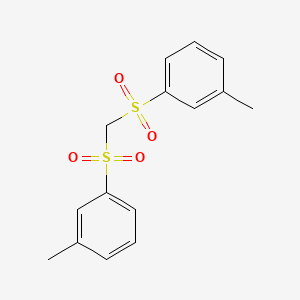

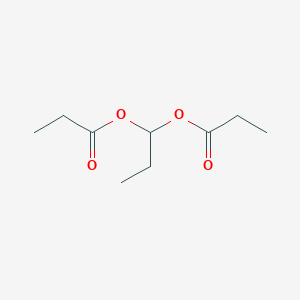
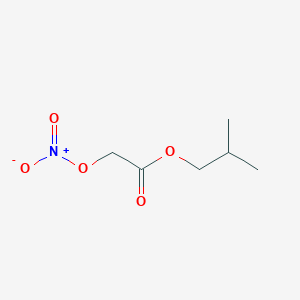

![(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14739307.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
